molecular formula C9H5F3O2 B7801593 3-(2,3,4-trifluorophenyl)prop-2-enoic Acid

3-(2,3,4-trifluorophenyl)prop-2-enoic Acid

Cat. No.: B7801593
M. Wt: 202.13 g/mol
InChI Key: AYDLBRHSHLRVAH-UHFFFAOYSA-N
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Description

3-(2,3,4-trifluorophenyl)prop-2-enoic Acid is an organic compound with the molecular formula C9H5F3O2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with three fluorine atoms at the 2, 3, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,4-trifluorophenyl)prop-2-enoic Acid can be achieved through several methods. One common approach involves the reaction of 2,3,4-trifluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-(2,3,4-trifluorophenyl)prop-2-enoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium methoxide or other nucleophiles in polar solvents.

Major Products:

    Oxidation: Formation of trifluorobenzoic acid or trifluoroketones.

    Reduction: Formation of 3-(2,3,4-trifluorophenyl)propanoic acid.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(2,3,4-trifluorophenyl)prop-2-enoic Acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,3,4-trifluorophenyl)prop-2-enoic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to altered cellular functions. The presence of fluorine atoms enhances its binding affinity and stability, contributing to its biological effects.

Comparison with Similar Compounds

  • 2-Propenoic acid, 3-(2-fluorophenyl)-
  • 2-Propenoic acid, 3-(2,4,5-trifluorophenyl)-
  • 2-Propenoic acid, 3-(2,4,6-trifluorophenyl)-

Comparison: Compared to its analogs, 3-(2,3,4-trifluorophenyl)prop-2-enoic Acid is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and biological activity. The trifluoromethyl group at the 2, 3, and 4 positions provides distinct electronic and steric effects, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2,3,4-trifluorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2/c10-6-3-1-5(2-4-7(13)14)8(11)9(6)12/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDLBRHSHLRVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=CC(=O)O)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265478
Record name 3-(2,3,4-Trifluorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207742-85-6
Record name 3-(2,3,4-Trifluorophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207742-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3,4-Trifluorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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